Drobuline

Catalog No.
S11173590
CAS No.
68341-50-4
M.F
C19H25NO
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drobuline

CAS Number

68341-50-4

Product Name

Drobuline

IUPAC Name

4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C19H25NO/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-21H,13-14H2,1-2H3

InChI Key

DAIZVBCVNQSHLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O

Drobuline, with the chemical formula C19H25NO and a molecular weight of 283.4 g/mol, is an organic compound categorized as a cardiac depressant. Its IUPAC name is 4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol, and it is often encountered in its hydrochloride form, which enhances its solubility and stability. This compound is primarily studied for its effects on cardiac cells and tissues, particularly in the context of treating cardiac arrhythmias .

, including:

  • Oxidation: This compound can be oxidized under specific conditions using agents like potassium permanganate or hydrogen peroxide, leading to hydroxylated derivatives.
  • Reduction: Reduction reactions can occur using sodium borohydride or lithium aluminum hydride, resulting in dehydrogenated products.
  • Substitution: Drobuline can participate in substitution reactions where functional groups are replaced by others using halogens or nucleophiles .

The nature of the products formed depends on the specific reagents and conditions applied during these reactions.

Drobuline exhibits significant biological activity as a cardiac depressant. It acts by inhibiting electrical activity in the heart, which helps reduce abnormal heart rhythms. The compound specifically targets ion channels and receptors in cardiac cells, leading to decreased excitability of the heart muscle. This mechanism makes it a candidate for therapeutic applications in managing conditions like ventricular arrhythmias .

The synthesis of Drobuline typically involves several steps:

  • Formation of the Base Compound: The initial step includes organic reactions such as condensation and cyclization.
  • Hydrochloride Formation: The base compound is reacted with hydrochloric acid to produce Drobuline hydrochloride.
  • Industrial Production: In industrial settings, high-purity raw materials are prepared under controlled conditions, followed by reaction control to ensure high yield and purity. The final product undergoes purification through crystallization and filtration .

Drobuline has diverse applications across various fields:

  • Chemistry: It serves as a model compound in studies related to anti-arrhythmic agents and cardiac depressants.
  • Biology: Researchers utilize this compound to explore its effects on cardiac tissues.
  • Medicine: Drobuline is investigated for potential therapeutic uses in treating cardiac arrhythmias.
  • Industry: It is employed in developing new pharmaceuticals and as a reference standard in quality control laboratories .

Research indicates that Drobuline interacts with specific ion channels and receptors within cardiac cells, influencing their electrical activity. These interactions are crucial for understanding its pharmacological effects and potential side effects when used therapeutically. Studies often focus on its efficacy in reducing arrhythmias compared to other anti-arrhythmic agents .

Drobuline shares similarities with several other compounds used for similar therapeutic purposes. Notable comparisons include:

Compound NameDescription
LidocaineAn anti-arrhythmic agent primarily used for managing ventricular arrhythmias.
AmiodaroneA widely used anti-arrhythmic drug known for its broad spectrum of activity against various arrhythmias.
QuinidineAn older anti-arrhythmic agent utilized for different types of arrhythmias.

Uniqueness of Drobuline

Drobuline is unique due to its specific mechanism of action as a cardiac depressant, differentiating it from other anti-arrhythmic agents. Its distinct chemical structure contributes to its efficacy in managing ventricular arrhythmias, highlighting its potential advantages over more traditional therapies like Lidocaine or Amiodarone .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

283.193614421 g/mol

Monoisotopic Mass

283.193614421 g/mol

Heavy Atom Count

21

UNII

6LLN8EQ6TA
R97AZJ8FZL
IP05B8G56M

Dates

Last modified: 08-08-2024

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